3-(3-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride
Description
3-(3-Methoxyphenoxy)-1-methylpyrazol-4-amine hydrochloride is a pyrazole-based compound featuring a methoxyphenoxy substituent at position 3, a methyl group at position 1, and an amine group at position 4. Its molecular formula is C₁₁H₁₄N₃O₂·HCl, with an approximate molecular weight of 256.5 g/mol. Potential applications align with structurally similar compounds, such as pharmaceutical intermediates or bioactive agents, though specific data on its biological activity remains unspecified in the provided evidence.
Properties
Molecular Formula |
C11H14ClN3O2 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
3-(3-methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-14-7-10(12)11(13-14)16-9-5-3-4-8(6-9)15-2;/h3-7H,12H2,1-2H3;1H |
InChI Key |
PWARFFCJTRVHQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=CC(=C2)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core through a cyclization reaction. This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole intermediate with 3-methoxyphenol in the presence of a suitable base such as potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups.
Scientific Research Applications
3-(3-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.
Comparison with Similar Compounds
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol (Compound 14)
3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine Hydrochloride
- Structure : Pyrazol-4-amine core with chloro, pyridin-3-yl, and 2-methoxyethyl substituents.
- Key Data :
- Comparison: The chloro and pyridinyl groups enhance polarity, likely improving aqueous solubility compared to the methoxyphenoxy substituent in the target compound. The lower molecular weight may facilitate membrane permeability.
3-Methoxy-1-methyl-1H-pyrazol-5-amine Hydrochloride
- Structure : Positional isomer of the target compound, with methoxy and methyl groups at positions 3 and 1, respectively, and an amine at position 5.
- Key Data: InChIKey: FRVPMUFOZGZQQH-UHFFFAOYSA-N. Suppliers: Listed with synonyms (e.g., Z2805897348) .
- This highlights the importance of regiochemistry in drug design.
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine Dihydrochloride
- Structure : Pyrazol-4-ylmethylamine derivative with a methyl group at position 3.
- Applications : Used in pharmaceuticals and material science; emphasizes the versatility of pyrazole amines in diverse fields .
Data Table: Comparative Overview
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